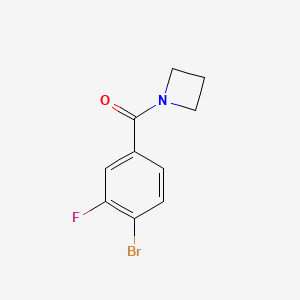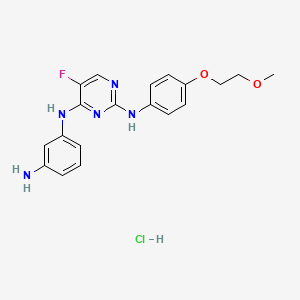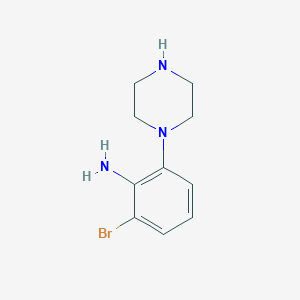
2-Bromo-6-(piperazin-1-yl)aniline
説明
2-Bromo-6-(piperazin-1-yl)aniline is an organic compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 . It is an important organic intermediate that can be used in various fields .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .科学的研究の応用
Antimicrobial Activity
A significant application of 2-Bromo-6-(piperazin-1-yl)aniline derivatives is in antimicrobial research. A study synthesized various N-aryl-piperazine-carboxamide or -carbothioamide derivatives, demonstrating potential antimicrobial activities against both Gram-positive and Gram-negative bacterial species, as well as antibiotic-resistant E. coli strains and fungi (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure and Synthesis
This compound also plays a role in the synthesis of structurally complex molecules. Research focusing on the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties utilized this compound for molecular structure investigations, which involved X-ray crystallography and DFT calculations (Shawish et al., 2021).
Catalysis in Chemical Reactions
The compound is also used to enhance catalysis in chemical reactions. A study reported that N,N'-Bisoxalamides, when used with (hetero)aryl bromides and anilines, including this compound, significantly improved the catalytic activity in Cu-catalyzed coupling reactions (Bhunia, Kumar, & Ma, 2017).
Electrochemical Studies
Electrochemical studies have been conducted using this compound. Research on the electrochemical copolymerization of piperazine with aniline, which involves this compound, explored the chemical structure and redox behavior of synthesized copolymers (Dkhili et al., 2018).
Biological Screening and Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for various biological applications. A study synthesized N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives and screened them for antibacterial, antifungal, and anthelmintic activity, showcasing their potential in pharmaceutical applications (Khan et al., 2019).
作用機序
Target of Action
The primary targets of 2-Bromo-6-(piperazin-1-yl)aniline are dopamine D3 receptors and monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin . These targets play a crucial role in mood regulation and are often implicated in conditions such as depression .
Mode of Action
This compound interacts with its targets by binding to the dopamine D3 receptors . This interaction can lead to changes in the functioning of the central nervous system (CNS), particularly in the noradrenergic, dopaminergic, and serotonergic systems . These changes can affect mood regulation, potentially alleviating symptoms of depression .
Biochemical Pathways
The compound affects the biochemical pathways involving monoamine neurotransmitters. By interacting with dopamine D3 receptors, it can influence the release and uptake of these neurotransmitters in the CNS . This can lead to changes in the downstream effects of these pathways, potentially impacting mood and behavior .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on dopamine D3 receptors and monoamine neurotransmitter pathways . By influencing these targets and pathways, the compound can potentially alleviate symptoms of depression and improve mood .
生化学分析
Biochemical Properties
2-Bromo-6-(piperazin-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to enzyme inhibition or activation. These interactions can significantly impact the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism. Understanding the metabolic pathways involving this compound is essential for elucidating its role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the interactions of this compound with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
2-bromo-6-piperazin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXILIWCDHLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


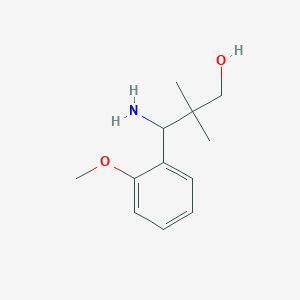
![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)
![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)
![2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1383811.png)


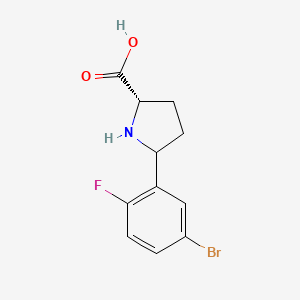
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)

